2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
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Description
2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20FN3OS and its molecular weight is 345.44. The purity is usually 95%.
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Biological Activity
2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a pyridazine ring and a sulfanyl group, suggest promising interactions with various biological targets. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16FN3S. The compound's structure is characterized by:
Feature | Description |
---|---|
Pyridazine Ring | A six-membered ring with two nitrogen atoms. |
Sulfanyl Group | Contains sulfur, enhancing reactivity. |
Fluorophenyl Group | Increases lipophilicity and potential receptor interactions. |
Piperidinyl Moiety | Contributes to binding affinity in biological systems. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Core : Utilizing appropriate precursors and reagents under controlled conditions.
- Introduction of the Sulfanyl Group : Often achieved through nucleophilic substitution reactions.
- Final Modifications : Incorporating the fluorophenyl and piperidinyl groups to complete the structure.
Optimized reaction conditions are crucial to achieving high yields and purity during synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in cellular pathways:
- Target Proteins : The compound may inhibit or activate various kinases or receptors involved in inflammation and cancer progression.
- Biochemical Pathways : It is suggested that the compound modulates signaling pathways such as MAPK, which are critical in cellular responses to stress and inflammation.
Therapeutic Potential
Research indicates that compounds with similar structures often exhibit significant biological activities:
- Anti-inflammatory Properties : Potential to inhibit cytokine production (e.g., IL-6, TNFα), making it a candidate for treating autoimmune diseases .
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in preclinical models:
- In Vivo Studies : Compounds structurally similar to 2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl derivatives have been shown to significantly reduce tumor size in xenograft models .
- Cytotoxicity Assessments : Evaluations indicate that these compounds exhibit low cytotoxicity while maintaining potent biological activity against targeted pathways .
Pharmacokinetics
Understanding the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion) is essential for evaluating therapeutic potential:
- Absorption : The presence of lipophilic groups enhances absorption.
- Metabolism : Structural modifications can improve metabolic stability and bioavailability.
- Excretion : Renal or hepatic pathways may play roles in clearance.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-13-8-10-22(11-9-13)18(23)12-24-17-7-6-16(20-21-17)14-2-4-15(19)5-3-14/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTHXJFCZWEYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.